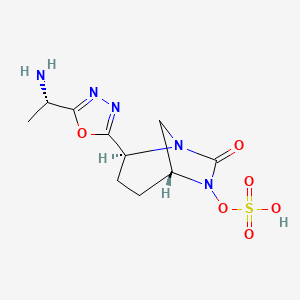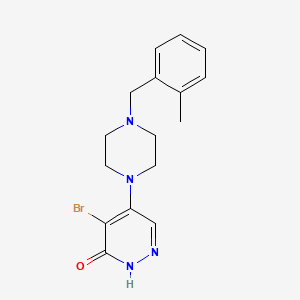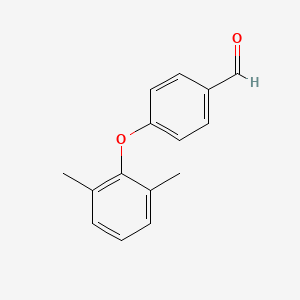
Antibacterial agent 35
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 35 is a novel compound that has garnered significant attention due to its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly notable for its unique mechanism of action, which differentiates it from traditional antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 35 involves a multi-step process that includes the following key steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.
Functional Group Modification: Various functional groups are introduced to enhance the antibacterial activity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and potency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.
化学反応の分析
Types of Reactions
Antibacterial agent 35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced toxicity.
科学的研究の応用
Antibacterial agent 35 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the effects on cell wall synthesis and protein function.
Medicine: The compound is being explored as a potential treatment for various bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: It is used in the development of new antibacterial coatings for medical devices and surfaces to prevent bacterial contamination.
作用機序
Antibacterial agent 35 exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death. Additionally, it disrupts the bacterial cell wall, causing cell lysis. The compound’s unique structure allows it to evade common resistance mechanisms, making it effective against drug-resistant bacteria.
類似化合物との比較
Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Inhibits bacterial DNA gyrase, preventing DNA replication.
Uniqueness
Antibacterial agent 35 is unique in its dual mechanism of action, targeting both protein synthesis and cell wall integrity. This dual action reduces the likelihood of resistance development and enhances its efficacy against a broader range of bacterial strains.
特性
分子式 |
C10H15N5O6S |
|---|---|
分子量 |
333.32 g/mol |
IUPAC名 |
[(2S,5R)-2-[5-[(1S)-1-aminoethyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C10H15N5O6S/c1-5(11)8-12-13-9(20-8)7-3-2-6-4-14(7)10(16)15(6)21-22(17,18)19/h5-7H,2-4,11H2,1H3,(H,17,18,19)/t5-,6+,7-/m0/s1 |
InChIキー |
IIGJRSBRPZGZLI-XVMARJQXSA-N |
異性体SMILES |
C[C@@H](C1=NN=C(O1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O)N |
正規SMILES |
CC(C1=NN=C(O1)C2CCC3CN2C(=O)N3OS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)









![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)

![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)

